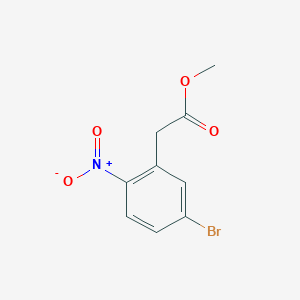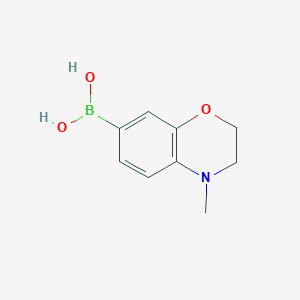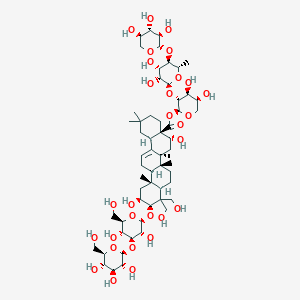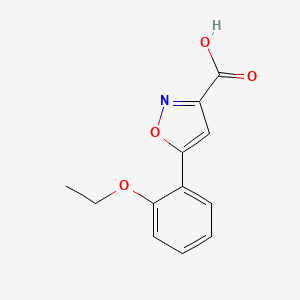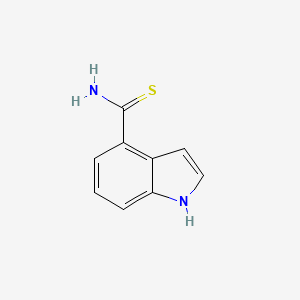
1H-indole-4-carbothioamide
Overview
Description
Synthesis Analysis
The synthesis of 1H-indole-4-carbothioamide involves several methods. One common approach is the Fischer indole synthesis , where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in methanol. This process yields the corresponding tricyclic indole, which can further undergo transformations to produce derivatives .
Scientific Research Applications
Microwave Synthesis and Characterization
- Microwave Synthesis of Derivatives : A study by Al-Salami (2018) focuses on synthesizing carbothioamide derivative molecules, including those related to 1H-indole-4-carbothioamide, using microwave irradiation. This method offers a rapid and efficient way to produce these compounds, which are characterized using various spectroscopy techniques.
Synthesis Techniques
- Novel Synthesis Procedures : Research by Kobayashi et al. (2013) describes a method for synthesizing 2,N,N-trisubstituted 1H-indole-1-carbothioamides, showcasing an innovative approach to producing these compounds.
Corrosion Inhibition
- Corrosion Inhibition Properties : A study by Ebadi et al. (2012) investigates the corrosion inhibition performance of pyrazolylindolenine compounds, including derivatives of 1H-indole-4-carbothioamide, on copper surfaces in acidic media. This application is significant in industrial contexts, particularly in metal preservation.
Photochromic Behavior
- Photochromic Applications : Research by Che et al. (2019) focuses on the photochromic properties of Schiff bases containing the indole group, relevant to 1H-indole-4-carbothioamide. Such compounds are useful in developing materials that change color in response to light, applicable in smart windows and photo-responsive coatings.
Antimicrobial Activities
- Synthesis and Antimicrobial Evaluation : The work of Başoğlu et al. (2012) and Pitucha et al. (2010) highlights the synthesis of carbothioamide derivatives and their potential as antimicrobial agents. These findings underscore the importance of such compounds in developing new antibacterial and antifungal drugs.
Coordination Chemistry
- Oxovanadium(V) Complexes : A study by Garg et al. (2007) explores the coordination chemistry of oxovanadium(V) complexes with Schiff bases derived from 1H-indole-4-carbothioamide. The antimicrobial properties of these complexes are also assessed.
Anti-inflammatory and Anticonvulsant Activities
- Synthesis and Biological Activities : Research conducted by Sachdeva et al. (2013) and Siddiqui et al. (2008) demonstrates the synthesis of indole derivatives and evaluates their anti-inflammatory and anticonvulsant properties, indicating their potential use in therapeutic applications.
Antivirulence Properties Against Pseudomonas Aeruginosa
- Indole Compounds Reducing Virulence : The study by Lee et al. (2008) shows that indole and its derivatives can decrease the virulence of Pseudomonas aeruginosa, suggesting a novel approach to combat bacterial infections.
Corrosion Inhibition in Acid Medium
- Corrosion Inhibition in Steel : The work by Boudjellal et al. (2020) focuses on the corrosion inhibition of mild steel in an acidic environment using pyrazole carbothioamide heterocycles. This research is significant in the context of industrial maintenance and protection of metallic structures.
Antimicrobial Evaluation of Novel Derivatives
- Novel Antimicrobial Compounds : A study by Chate et al. (2012) synthesizes novel pyrazole-2-carbothioamide derivatives and evaluates their antimicrobial activities, underscoring the role of such compounds in developing new antimicrobial drugs.
properties
IUPAC Name |
1H-indole-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRZHLDHBWJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679137 | |
| Record name | 1H-Indole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-4-carbothioamide | |
CAS RN |
885272-40-2 | |
| Record name | 1H-Indole-4-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



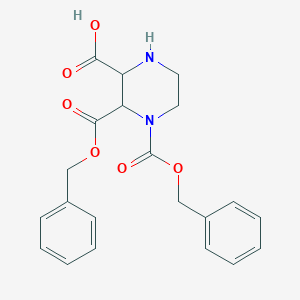
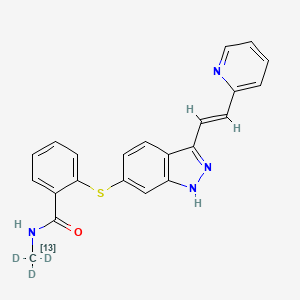
![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
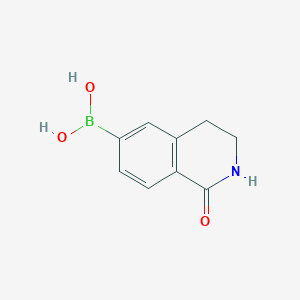
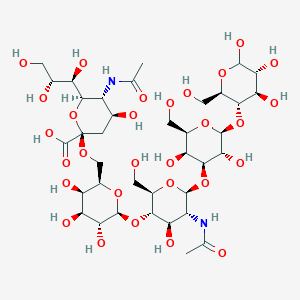
![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)
![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)
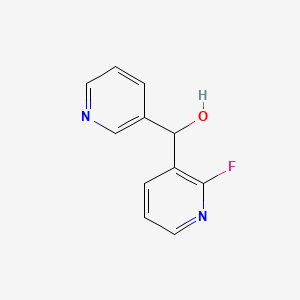
![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)
![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)
